molecular formula C9H19NO B13287787 2-(4-Ethylpiperidin-2-yl)ethan-1-ol

2-(4-Ethylpiperidin-2-yl)ethan-1-ol

Cat. No.: B13287787
M. Wt: 157.25 g/mol
InChI Key: WUPSHVYSWATTST-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol typically involves the reaction of 4-ethylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the nucleophilic attack of the nitrogen atom on the ethylene oxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperidin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Ethylpiperidin-2-yl)ethanone.

    Reduction: Formation of 2-(4-Ethylpiperidin-2-yl)ethanamine.

    Substitution: Formation of 2-(4-Ethylpiperidin-2-yl)ethyl halides or esters.

Scientific Research Applications

2-(4-Ethylpiperidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylpiperidin-1-yl)ethanamine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine
  • 2-(1-Isopropylpiperidin-2-yl)ethanamine

Uniqueness

2-(4-Ethylpiperidin-2-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and an ethyl-substituted piperidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activity.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(4-ethylpiperidin-2-yl)ethanol

InChI

InChI=1S/C9H19NO/c1-2-8-3-5-10-9(7-8)4-6-11/h8-11H,2-7H2,1H3

InChI Key

WUPSHVYSWATTST-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC(C1)CCO

Origin of Product

United States

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